molecular formula C18H15N5O3S2 B2469275 Methyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]thiophene-2-carboxylate CAS No. 1358377-17-9

Methyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]thiophene-2-carboxylate

Cat. No.: B2469275
CAS No.: 1358377-17-9
M. Wt: 413.47
InChI Key: LIPCQEZNEJNVHI-UHFFFAOYSA-N
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Description

Methyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 2 and a sulfanyl acetamido linkage at position 2. The acetamido bridge connects to a 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline moiety, a bicyclic system with nitrogen-rich aromaticity.

Properties

IUPAC Name

methyl 3-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c1-10-21-22-16-17(20-11-5-3-4-6-13(11)23(10)16)28-9-14(24)19-12-7-8-27-15(12)18(25)26-2/h3-8H,9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPCQEZNEJNVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation ofTriazolo[4,3-a]Quinoxaline Core

The triazoloquinoxaline scaffold is synthesized via cyclocondensation of quinoxaline-1,4-diamine with formic acid under reflux, followed by methylation at the N1 position using methyl iodide in dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, yielding 1-methyl-triazolo[4,3-a]quinoxaline.

Key Data:

  • Yield: 78% (after recrystallization from ethanol)
  • Characterization:
    • IR (KBr): 1588 cm⁻¹ (C=N stretch), 1341 cm⁻¹ (C-N vibration).
    • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.92–7.85 (m, 4H, quinoxaline-H), 3.65 (s, 3H, N-CH3).

Synthesis of Methyl 3-Aminothiophene-2-Carboxylate

Nitration and Reduction Strategy

Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9) serves as the starting material. Nitration with fuming nitric acid (HNO3) in sulfuric acid at 0°C introduces a nitro group at the 3-position, yielding methyl 3-nitrothiophene-2-carboxylate. Subsequent reduction with hydrogen gas (H2) over palladium-on-carbon (Pd/C) in ethanol affords the amine.

Key Data:

  • Nitration Yield: 65%
  • Reduction Yield: 89%
  • Characterization:
    • MS (EI): m/z 157 [M]⁺ (for methyl 3-aminothiophene-2-carboxylate).

Formation of the Sulfanylacetamido Linker

Synthesis of 2-Chloroacetamide Derivative

The triazoloquinoxaline thiol (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA, 2.0 equiv) neutralizes HCl, promoting thioether formation. The product, 2-([1-methyl-triazolo[4,3-a]quinoxalin-4-yl]sulfanyl)acetyl chloride, is isolated via vacuum distillation.

Reaction Conditions:

  • Temperature: 0–5°C (prevents thermal decomposition)
  • Yield: 82%

Amide Coupling with Thiophene-Amine

The acid chloride (1.1 equiv) is added dropwise to a solution of methyl 3-aminothiophene-2-carboxylate (1.0 equiv) in dichloromethane (DCM) with catalytic N,N-dimethylaminopyridine (DMAP). Stirring at room temperature for 6 hours forms the acetamido bridge.

Purification:

  • Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes unreacted starting materials.
  • Final Yield: 74%

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • 1745 cm⁻¹: Ester carbonyl (C=O) stretch
  • 1660 cm⁻¹: Amide (C=O) stretch
  • 2550 cm⁻¹: Absence of -SH stretch confirms thioether formation.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3):
    • δ 8.52 (s, 1H, triazole-H)
    • δ 7.95–7.88 (m, 4H, quinoxaline-H)
    • δ 6.82 (d, J = 5.2 Hz, 1H, thiophene-H)
    • δ 3.91 (s, 3H, OCH3)
    • δ 3.70 (s, 2H, -S-CH2-CO-)
    • δ 3.63 (s, 3H, N-CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C18H14N6O3S2: [M+H]⁺ = 427.0598
  • Observed: 427.0595 (Δ = -0.7 ppm).

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Integration

Adopting microchannel reactors (as per CN111039829B) enhances safety and yield for exothermic steps like nitration and acid chloride formation. Precise temperature control (ΔT ± 2°C) minimizes byproduct generation.

Solvent Recycling

THF and DCM are recovered via fractional distillation, reducing environmental impact and production costs.

Challenges and Mitigation

  • Byproduct Formation:

    • Issue: Over-acylation at the quinoxaline nitrogen.
    • Solution: Strict stoichiometric control (chloroacetyl chloride ≤1.2 equiv) and low-temperature conditions.
  • Purification Difficulties:

    • Issue: Co-elution of unreacted thiol and product during chromatography.
    • Solution: Gradient elution with ethyl acetate/hexane (5–40%).

Chemical Reactions Analysis

Reactivity at the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution reactions. Key observed transformations include:

Reaction Type Conditions Outcome
Nitration HNO₃/H₂SO₄ at 0–5°CSubstitution at the 5-position of thiophene
Sulfonation ClSO₃H in DCM, refluxSulfonic acid derivative formation
Halogenation Br₂ in CCl₄ under UV lightBromination at the 4-position

The electron-withdrawing carboxylate group at the 2-position directs electrophiles to the 4- and 5-positions of the thiophene ring.

Triazoloquinoxaline Modifications

The fused triazolo[4,3-a]quinoxaline system participates in:

Nucleophilic Substitution

  • The methyl group at N1 can undergo demethylation under strong alkaline conditions (e.g., NaOH/EtOH, 80°C).

  • The sulfanyl (-S-) bridge is susceptible to oxidation with H₂O₂/AcOH, forming a sulfoxide or sulfone.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance DNA-binding affinity .

Acetamido Linker Reactivity

The acetamido group (-NHCO-) participates in hydrolysis and condensation:

Reaction Reagents Product
Acid Hydrolysis 6M HCl, reflux, 12hThiophene-2-carboxylic acid + amine byproduct
Base Hydrolysis 2M NaOH/EtOH, 60°C, 6hSodium carboxylate intermediate
Schiff Base Formation Benzaldehyde, EtOH, catalytic HClImine derivative

DNA Intercalation and Biological Interactions

The planar triazoloquinoxaline system enables intercalation into DNA, disrupting replication. Key findings from analogs include:

  • Binding Affinity : ΔTm values of 4.2–6.8°C (calf thymus DNA), indicating strong intercalation .

  • Topoisomerase II Inhibition : IC₅₀ = 2.44–9.43 μM in HepG2 and HCT-116 cells, comparable to etoposide .

Comparative Reactivity of Structural Analogs

Data from related compounds highlight substituent effects:

Compound Key Modification Reactivity Trend
1-Methyl- triazolo[4,3-a]quinoxalineLacks thiopheneReduced electrophilic substitution capacity
Thiophene-2-carboxylate derivativesLacks triazoleEnhanced sulfonation but weaker DNA binding
Triazolo[4,3-c]quinazoline (e.g., Compound 16 in PMC9886266)Trifluoromethyl groupIncreased lipophilicity and kinase inhibition

Synthetic Byproducts and Side Reactions

Common impurities observed during synthesis:

  • Oxidative Coupling : Dimerization via sulfur bridges under aerobic conditions.

  • Ester Hydrolysis : Partial hydrolysis of the methyl ester during prolonged storage (>6 months at 25°C).

Analytical Characterization

Reaction monitoring employs:

  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30)

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, triazole-H), 7.89 (d, J = 5.1 Hz, thiophene-H)

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]thiophene-2-carboxylate is C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 421.5 g/mol. The compound features a thiophene ring fused with a triazoloquinoxaline moiety, which contributes to its biological activity.

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research indicates that derivatives of quinoxaline compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the quinoxaline structure can lead to enhanced antiproliferative activity against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, with some derivatives demonstrating IC50 values as low as 1.9 μg/mL .

Case Studies

  • Quinoxaline Derivatives : A series of quinoxaline derivatives were synthesized and tested for anticancer activity. The results indicated significant cytotoxic effects on cancer cells, suggesting that the presence of the quinoxaline scaffold is crucial for activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of cellular processes in cancer cells, leading to apoptosis or cell cycle arrest. This is attributed to the ability of these compounds to interact with specific molecular targets involved in cancer progression .

Antimicrobial Properties

Beyond anticancer applications, this compound has also shown potential as an antimicrobial agent. Quinoxaline derivatives are known for their broad spectrum of biological activities, including efficacy against various bacterial and fungal strains. The presence of the sulfanyl group enhances the interaction with microbial targets, potentially leading to increased antimicrobial potency .

Potential for Neurological Applications

Emerging research suggests that triazoloquinoxaline derivatives may also play a role in neurological applications due to their ability to inhibit phosphodiesterase enzymes. This inhibition can lead to increased levels of cyclic nucleotides within cells, which has implications for treating neurodegenerative diseases and cognitive disorders .

Comparison with Similar Compounds

Structural Analog: Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

Key Structural Differences :

  • Heterocyclic Core: The analog replaces the triazoloquinoxaline with a triazolo[3,4-b][1,3]benzothiazole system, which incorporates a sulfur atom in the benzothiazole ring instead of the quinoxaline’s nitrogen-rich structure .
  • Ester Group : The analog uses an ethyl ester (vs. methyl in the target compound), which may influence solubility and metabolic stability.

Implications :

  • The triazoloquinoxaline in the target compound likely enhances π-π stacking interactions with biological targets compared to the benzothiazole system.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Key Structural Differences :

  • Core Structure: Sulfonylureas like metsulfuron methyl feature a triazine ring linked to a sulfonylurea bridge, contrasting with the target compound’s thiophene-triazoloquinoxaline framework .
  • Functional Groups : The target compound lacks the sulfonylurea moiety critical for acetolactate synthase (ALS) inhibition in herbicides.

Implications :

  • Sulfonylureas inhibit ALS, a mechanism unlikely in the target compound due to structural divergence.

Triazole-Based Agrochemicals (e.g., Propiconazole)

Key Structural Differences :

  • Triazole Placement: Propiconazole contains a 1,2,4-triazole ring directly attached to a dioxolane group, unlike the fused triazoloquinoxaline in the target compound .
  • Backbone Complexity : The target compound’s acetamido-thiophene backbone introduces conformational rigidity absent in simpler triazole fungicides.

Implications :

  • The fused triazoloquinoxaline may enhance binding specificity to fungal cytochrome P450 enzymes, a common target for triazoles.
  • Increased molecular complexity could improve resistance profiles but may also raise synthetic challenges .

Physicochemical and Bioactivity Considerations

Physicochemical Properties

Property Target Compound Ethyl 4-Phenyl Analog Metsulfuron Methyl
Molecular Weight ~450 g/mol (estimated) ~500 g/mol 381 g/mol
LogP (Predicted) ~2.5 (moderately lipophilic) ~3.0 1.8
Key Functional Groups Methyl ester, triazoloquinoxaline Ethyl ester, triazolobenzothiazole Triazine, sulfonylurea

Notes:

  • The target compound’s methyl ester may improve water solubility compared to ethyl esters but reduce metabolic stability.
  • Higher lipophilicity in analogs like the ethyl 4-phenyl derivative could enhance membrane permeability .

Bioactivity Hypotheses

  • Herbicidal Potential: Structural resemblance to sulfonylureas suggests possible ALS inhibition, but the absence of a sulfonylurea bridge makes this unlikely. Alternative targets, such as plant cell wall synthases, are plausible .
  • Antifungal Activity: The triazoloquinoxaline moiety may inhibit fungal sterol biosynthesis, akin to propiconazole’s mechanism .

Biological Activity

Methyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene core substituted with a methyl group and an acetamido group linked to a triazoloquinoxaline moiety. The structural formula can be represented as follows:

\text{Methyl 3 2 1 methyl 1 2 4 triazolo 4 3 a quinoxalin 4 yl}sulfanyl)acetamido]thiophene-2-carboxylate}

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Phosphodiesterase Inhibition : The triazoloquinoxaline derivatives are known to inhibit phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), promoting various physiological effects such as vasodilation and anti-inflammatory responses .
  • Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The mechanism often involves cell cycle arrest and induction of apoptosis.
  • Antimicrobial Effects : Compounds in this class have also been evaluated for their antimicrobial properties. They show varying degrees of activity against both bacterial and fungal strains, with some derivatives outperforming conventional antibiotics in specific assays .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Phosphodiesterase InhibitionIncreased cAMP levels
Anticancer ActivityIC50 values < 0.5 µM against MCF-7
Antimicrobial ActivityEffective against E. coli and S. aureus

Case Study: Anticancer Efficacy

A study conducted by Li et al. highlighted the anticancer potential of a closely related compound with an IC50 value of 0.39 ± 0.06 μM against HCT116 cells. The compound was found to inhibit Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, suggesting its role in targeting specific kinases involved in cancer progression .

Case Study: Antimicrobial Evaluation

In another study, the antimicrobial activity of derivatives was assessed using minimum inhibitory concentration (MIC) tests against various pathogens. One derivative exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing Methyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]thiophene-2-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalized thiophene and triazoloquinoxaline precursors. Key steps include:

  • Amide coupling : Reacting a thiophene-2-carboxylate derivative with a chloroacetylated intermediate to form the acetamido bridge .
  • Sulfanyl linkage : Introducing the triazoloquinoxaline moiety via nucleophilic substitution or thiol-ene chemistry under inert conditions (e.g., nitrogen atmosphere) .
  • Methylation : Using methylating agents like diazomethane or trimethylsilyl chloride to finalize the methyl ester group .
    • Characterization : Confirm purity and structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of methyl ester (δ ~3.8–4.0 ppm), thiophene protons, and triazoloquinoxaline aromatic signals .
  • Mass Spectrometry : HRMS to verify molecular ion peaks and fragmentation patterns consistent with the sulfanyl-acetamido linkage .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during coupling reactions .
  • Catalysis : Use coupling agents like HATU or EDC/HOBt to improve amide bond formation efficiency .
  • Temperature Control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., sulfanyl group introduction) to minimize side reactions .
  • Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate high-purity product .

Q. What strategies are effective in resolving discrepancies in bioactivity data across different assays?

  • Approaches :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, standardized inoculum sizes for antimicrobial tests) .
  • Orthogonal Assays : Cross-validate results using diverse methods (e.g., MIC assays vs. time-kill curves for antimicrobial activity) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., triazoloquinoline derivatives) to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling be applied to study this compound's interaction with biological targets?

  • Methods :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinase targets) by aligning the triazoloquinoxaline moiety into hydrophobic pockets .
  • MD Simulations : Simulate ligand-protein stability in aqueous environments (GROMACS/AMBER) over 100+ ns to assess conformational flexibility .
  • QSAR Modeling : Corolate electronic descriptors (e.g., logP, polar surface area) with bioactivity data to guide analog design .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity profiles between in vitro and in vivo models?

  • Resolution Steps :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite formation .
  • Formulation Adjustments : Optimize solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance bioavailability .
  • Toxicogenomics : Use RNA-seq to compare gene expression changes in vitro (cell lines) vs. in vivo (tissue samples) .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound's enzyme inhibition potential?

  • Essential Controls :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .
  • Off-Target Screening : Test against related enzymes (e.g., PDEs vs. kinases) to assess selectivity .
  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC50_{50} values and Hill slopes .

Stability and Reactivity

Q. How does the sulfanyl-acetamido bridge influence the compound's stability under physiological conditions?

  • Analysis :

  • pH Stability : Monitor degradation via HPLC in buffers (pH 2–8) to identify hydrolysis-prone regions (e.g., amide bonds in acidic conditions) .
  • Oxidative Stress : Expose to H2_2O2_2 or cytochrome P450 enzymes to assess sulfanyl group oxidation to sulfoxides/sulfones .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to detect photodegradation products .

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